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Compound of Interest

Compound Name: FM04

Cat. No.: B12399301 Get Quote

This technical guide provides an in-depth overview of the spectroscopic characterization of the

novel compound FM04, a subject of interest in contemporary drug development research. This

document is intended for researchers, scientists, and professionals in the field, offering a

detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes

comprehensive data interpretation, standardized experimental protocols, and graphical

representations of workflows and molecular behaviors.

For the purpose of this guide, FM04 is presented as a hypothetical small molecule, 4-fluoro-N-

methylbenzamide, with the molecular formula C₈H₈FNO. The data and interpretations provided

are representative of a compound with this structure.

Data Presentation
The quantitative spectroscopic data for FM04 are summarized in the tables below for clarity

and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for FM04
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¹H NMR (500 MHz,

CDCl₃)

¹³C NMR (125 MHz,

CDCl₃)

Chemical Shift (δ,

ppm)

Multiplicity &

Integration

Chemical Shift (δ,

ppm)
Description

7.95 dd, 2H 166.2
C=O (Amide

Carbonyl)

7.15 t, 2H
164.5 (d, ¹JCF = 252

Hz)
Aromatic C-F

6.20 br s, 1H 130.8 (d, ³JCF = 9 Hz) Aromatic C-C=O

3.01 d, 3H 129.7 (d, ³JCF = 8 Hz)
Aromatic CH (ortho to

C=O)

115.8 (d, ²JCF = 22

Hz)

Aromatic CH (ortho to

F)

26.9 N-CH₃

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad, J =

coupling constant in Hz.

Table 2: Mass Spectrometry Data for FM04

m/z Relative Intensity (%) Proposed Fragment

153 85 [M]⁺ (Molecular Ion)

123 100 [M - NHCH₃]⁺

95 65 [M - CONHCH₃]⁺

75 30 [C₆H₄]⁺

Table 3: Infrared (IR) Spectroscopy Data for FM04
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3350 Medium, Sharp
N-H Stretch (Secondary

Amide)

3070 Weak C-H Aromatic Stretch

2980 Weak C-H Aliphatic Stretch

1665 Strong C=O Stretch (Amide I)

1605, 1500 Medium C=C Aromatic Ring Stretch

1550 Medium N-H Bend (Amide II)

1255 Strong C-F Stretch

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of FM04.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of FM04.

Instrumentation: A standard 500 MHz NMR spectrometer.

Sample Preparation:

Approximately 10-20 mg of FM04 was dissolved in 0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3]

The solution was transferred to a 5 mm NMR tube.[3][4]

The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition:

The sample was placed in the NMR spectrometer.
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The magnetic field was locked onto the deuterium signal of the CDCl₃ solvent.[5]

Shimming was performed to optimize the magnetic field homogeneity.[5]

A standard one-pulse proton experiment was run with a 90° pulse.

Typically, 16 scans were acquired with a relaxation delay of 1 second.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum was acquired.

A larger number of scans (typically 1024) were accumulated to achieve an adequate signal-

to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[6]

The spectral width was set to encompass the expected range of carbon chemical shifts (0-

220 ppm).[6]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of FM04.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a

quadrupole analyzer.

Sample Preparation:

A dilute solution of FM04 (approximately 1 mg/mL) was prepared in methanol.

A small volume of the solution was introduced into the instrument via direct infusion.[7]

Data Acquisition:

The sample was vaporized and then ionized using a high-energy electron beam (typically 70

eV) in the EI source.[8][9]

The resulting positively charged fragments were accelerated and separated by the

quadrupole mass analyzer based on their mass-to-charge (m/z) ratio.[7]
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The detector recorded the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in FM04.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid FM04 was placed directly onto the ATR crystal.

Pressure was applied to ensure good contact between the sample and the crystal.

This method is often preferred for its simplicity and minimal sample preparation.[10]

Data Acquisition:

A background spectrum of the empty ATR crystal was collected to account for atmospheric

and instrumental absorptions.[11]

The sample spectrum was then recorded. The instrument passes a beam of infrared

radiation through the sample.[10]

The transmitted radiation was detected, and a Fourier transform was applied to the resulting

interferogram to generate the infrared spectrum.[10]

The spectrum was typically recorded in the range of 4000-400 cm⁻¹.[11]

Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic

characterization of FM04.
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Figure 1. Experimental workflow for the spectroscopic characterization of FM04.
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Figure 2. Logical relationship of N-H to -CH₃ proton signal splitting in FM04.
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Figure 3. Proposed mass spectrometry fragmentation pathway for FM04.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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